Smallest Molecular Weight Among All Reported GLP-1R Positive Allosteric Modulators
With a molecular weight of 239.13 g/mol (GCMS), the target compound is the smallest known GLP-1R PAM, significantly smaller than the next-generation analog S-2 (estimated MW >300 g/mol based on its benzothienopyrimidinone structure) and all other reported GLP-1R PAMs [1]. It satisfies all four Lipinski rule-of-five criteria, an advantage for downstream lead optimization [1].
| Evidence Dimension | Molecular weight and drug-likeness |
|---|---|
| Target Compound Data | MW 239.13 g/mol (GCMS); satisfies Lipinski rule of five |
| Comparator Or Baseline | S-2 (benzothienopyrimidinone derivative): estimated MW >300 g/mol; all other reported GLP-1R PAMs: MW >300 g/mol |
| Quantified Difference | ≥60 g/mol reduction vs. S-2; smallest PAM in class |
| Conditions | GCMS analysis; in silico property calculation |
Why This Matters
Lower molecular weight correlates with improved permeability and oral bioavailability potential, making this compound a strategically superior starting point for GLP-1R PAM drug discovery programs.
- [1] Ma, X. et al. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chem. Biol. Drug Des. 2022, 99, 857–867. DOI: 10.1111/cbdd.14039. View Source
